molecular formula C7H16N2O2 B2733735 [3-(Propan-2-yloxy)propyl]urea CAS No. 747410-96-4

[3-(Propan-2-yloxy)propyl]urea

Cat. No.: B2733735
CAS No.: 747410-96-4
M. Wt: 160.217
InChI Key: GMEFBWTWUVKRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Propan-2-yloxy)propyl]urea is a chemical compound that has garnered attention in various fields of research due to its diverse range of applications. It is characterized by its molecular formula C7H16N2O2 and a molecular weight of 160.217 g/mol . This compound is known for its unique chemical structure, which includes a urea moiety linked to a propyl chain substituted with a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yloxy)propyl]urea typically involves the reaction of 3-(propan-2-yloxy)propylamine with isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:

3-(Propan-2-yloxy)propylamine+IsocyanateThis compound\text{3-(Propan-2-yloxy)propylamine} + \text{Isocyanate} \rightarrow \text{this compound} 3-(Propan-2-yloxy)propylamine+Isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to achieve high efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding .

    Reduction: Formation of or .

    Substitution: Formation of .

Scientific Research Applications

[3-(Propan-2-yloxy)propyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3-(Propan-2-yloxy)propyl]urea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses , thereby reducing inflammation.

Comparison with Similar Compounds

  • [3-(Propan-2-yloxy)propyl]amine
  • [3-(Propan-2-yloxy)propyl]isocyanate
  • [3-(Propan-2-yloxy)propyl]carbamate

Comparison: Compared to its analogs, [3-(Propan-2-yloxy)propyl]urea is unique due to the presence of the urea moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where urea derivatives are preferred for their stability and reactivity .

Properties

IUPAC Name

3-propan-2-yloxypropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(2)11-5-3-4-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEFBWTWUVKRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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